molecular formula C17H13N3O7 B1684435 Pyr-41 CAS No. 418805-02-4

Pyr-41

Cat. No. B1684435
M. Wt: 371.3 g/mol
InChI Key: ARGIPZKQJGFSGQ-LCYFTJDESA-N
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Description

Pyr-41 is a cell permeable irreversible inhibitor of ubiquitin-activating enzyme E1 . It has been reported to increase sumoylation in cells . Pyr-41 also blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition, Pyr-41 inhibits degradation of p53, a tumour suppressor .


Molecular Structure Analysis

The molecular formula of Pyr-41 is C17H13N3O7 . The IUPAC name is Ethyl 4- { (4 Z )-4- [ (5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate .


Chemical Reactions Analysis

Pyr-41 is known to inhibit the ubiquitin-activating enzyme E1, which plays a crucial role in the ubiquitination process . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities .


Physical And Chemical Properties Analysis

Pyr-41 has a molar mass of 371.3 g/mol and a density of 1.5±0.1 g/cm3 . The molecular formula is C17H13N3O7 .

Scientific Research Applications

Cancer Therapeutics

Pyr-41, identified as 4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, has emerged as a potential cancer therapeutic. It acts as an inhibitor of the ubiquitin-activating enzyme (E1), playing a crucial role in protein regulation through ubiquitylation. This inhibition suggests potential for differential cell killing in transformed cells, thus offering a new class of cancer therapeutics. It has been observed that Pyr-41 can block ubiquitylation, increase total sumoylation in cells, inhibit cytokine-mediated nuclear factor-kappaB activation, prevent proteasomal degradation of specific proteins like p53, and activate the transcriptional activity of tumor suppressors (Yang et al., 2007).

Catalysis Research

In catalysis research, Pyr-41 has been used in the modification of mesoporous materials like MCM-41. These modifications are crucial in various chemical reactions and industrial processes, such as the catalytic esterification of olefins and trace detection of metal ions in fuel products (Samadi et al., 2019).

Biomass Pyrolysis

Pyr-41 has been explored in the study of biomass pyrolysis, a process of converting biomass into more useful forms of energy and products. Mesoporous materials like MCM-41, when modified with pyrazine-functionalized compounds similar to Pyr-41, have shown potential in enhancing the pyrolysis process for energy production (Ateş et al., 2015).

Immunology

In immunological research, Pyr-41 has been studied for its effects on dendritic cells' cross-presentation abilities. It was found that PYR-41 can impair cross-presentation by inhibiting Myddosome formation and attenuating the endosomal recruitments of p97 and Sec61 via NF-κB inactivation. These findings suggest potential pathways for addressing the side effects of Pyr-41 in therapeutic contexts (You et al., 2018).

Sepsis Treatment

Pyr-41 has shown promising results in the treatment of sepsis-induced lung injury. It works by inhibiting the ubiquitination process, thereby reducing inflammation and organ injury in septic mice. This finding highlights the potential of targeting ubiquitination with PYR-41 to inhibit NF-κB activation as a strategy in sepsis therapeutics (Matsuo et al., 2017).

Safety And Hazards

Pyr-41 is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Pyr-41 and related pyrazones provide proof of principle for the capacity to differentially kill transformed cells, suggesting the potential for E1 inhibitors as therapeutics in cancer . These inhibitors can also be valuable tools for studying ubiquitylation .

properties

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416554
Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr-41

CAS RN

418805-02-4
Record name PYR-41
Source DTP/NCI
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Record name PYR-41
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 418805-02-4
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Record name PYR-41
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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